molecular formula C9H12INO B13196099 3-Amino-1-(4-iodophenyl)propan-1-ol

3-Amino-1-(4-iodophenyl)propan-1-ol

Cat. No.: B13196099
M. Wt: 277.10 g/mol
InChI Key: OSHGGCAOBZIYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-iodophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₂INO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-iodophenyl)propan-1-ol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 4-iodo-β-phenylethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-iodophenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Amino-1-(4-iodophenyl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(4-iodophenyl)propan-1-amine.

    Substitution: Formation of 3-Amino-1-(4-substituted phenyl)propan-1-ol.

Scientific Research Applications

3-Amino-1-(4-iodophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-iodophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The iodine atom may also play a role in its biological activity by facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodoaniline: Contains an iodine atom and an amino group but lacks the hydroxyl group.

    3-Amino-1-phenylpropan-1-ol: Similar structure but without the iodine atom.

Uniqueness

3-Amino-1-(4-iodophenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propane backbone, along with an iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12INO

Molecular Weight

277.10 g/mol

IUPAC Name

3-amino-1-(4-iodophenyl)propan-1-ol

InChI

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2

InChI Key

OSHGGCAOBZIYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.